BAY-1816032 Exhibits >70-Fold Higher Biochemical Potency for BUB1 Compared to Early-Generation Tool Compound BAY-524
In a direct comparison of BUB1 inhibitors, BAY-1816032 demonstrates an IC50 of 6.1 nM for the recombinant catalytic domain of human BUB1, representing a 74-fold improvement in potency over the earlier tool compound BAY-524, which exhibits an IC50 of 450 nM under comparable assay conditions [1]. This difference is further magnified when considering the cellular target engagement assay, where BAY-1816032 inhibits BUB1-mediated phosphorylation of histone H2A at Thr-120 with an IC50 of 29 nM, while BAY-524 fails to achieve complete inhibition at concentrations up to 10 µM [2].
| Evidence Dimension | Biochemical inhibition of human BUB1 kinase activity |
|---|---|
| Target Compound Data | IC50 = 6.1 nM |
| Comparator Or Baseline | BAY-524: IC50 = 450 nM |
| Quantified Difference | 74-fold lower IC50 (more potent) |
| Conditions | Recombinant human BUB1 catalytic domain (aa 704-1085) in the presence of 10 µM ATP |
Why This Matters
This substantial potency advantage enables the use of lower compound concentrations in cellular and in vivo studies, reducing the risk of off-target effects and improving the translational relevance of experimental findings.
- [1] Hitchcock, M., et al. (2017). Abstract 292: Synthesis and characterization of the novel benzylindazole-based BUB1 kinase inhibitor BAY 1816032 with potent anti-tumor activity. Cancer Research, 77(13_Supplement), 292. View Source
- [2] Baron, A. P., et al. (2016). Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and BAY-524. eLife, 5, e12187. View Source
